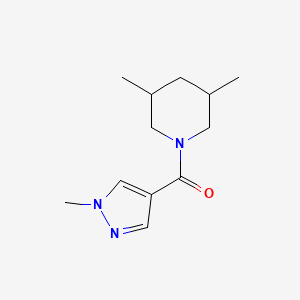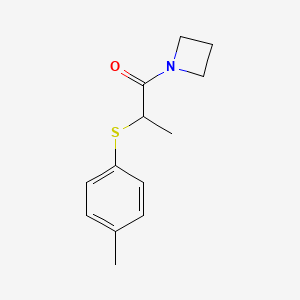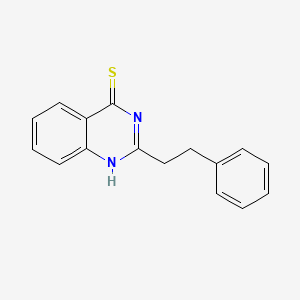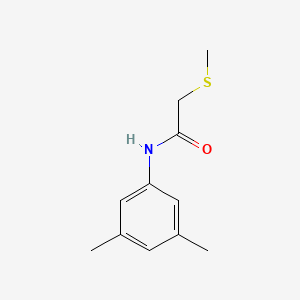![molecular formula C13H13BrN2O B7514059 N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPHC, and it has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of BPHC is not yet fully understood. However, studies have shown that BPHC inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This, in turn, reduces the inflammation in the affected tissues.
Biochemical and Physiological Effects:
BPHC has been shown to have various biochemical and physiological effects. Studies have shown that BPHC can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in the affected tissues. Additionally, BPHC can also inhibit the expression of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
実験室実験の利点と制限
One of the significant advantages of BPHC is its potent anti-inflammatory properties, which make it an attractive candidate for the treatment of various inflammatory diseases. Additionally, BPHC is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
However, one of the limitations of BPHC is its low solubility in water, which can make it challenging to administer in vivo. Additionally, BPHC can also have off-target effects, which can limit its use in certain experimental settings.
将来の方向性
Despite the extensive research on BPHC, there is still much to be learned about its mechanism of action and potential applications. Some of the future directions for research on BPHC include:
1. Investigating the effects of BPHC on other signaling pathways involved in the inflammatory response.
2. Studying the pharmacokinetics and pharmacodynamics of BPHC in vivo to determine its efficacy and safety.
3. Exploring the potential applications of BPHC in other fields such as agriculture and material science.
4. Developing novel derivatives of BPHC with improved solubility and selectivity for specific targets.
Conclusion:
In conclusion, BPHC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BPHC involves a complex process, and its mechanism of action is not yet fully understood. However, studies have shown that BPHC has potent anti-inflammatory properties and can be used to treat various inflammatory diseases. Future research on BPHC can provide valuable insights into its potential applications and mechanism of action.
合成法
The synthesis of BPHC involves a complex process that requires specific reagents and conditions. The most common method for synthesizing BPHC is through the reaction of 5-bromopyridin-2-amine with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
BPHC has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BPHC is in the field of medicinal chemistry. Researchers have found that BPHC has potent anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-3-4-12(15-7-10)16-13(17)11-6-8-1-2-9(11)5-8/h1-4,7-9,11H,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLNSZUMLWEQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)
![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)



![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)


![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)
![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)